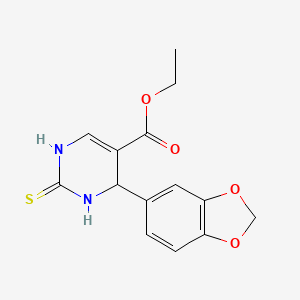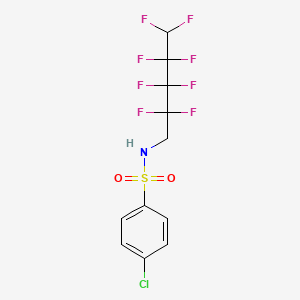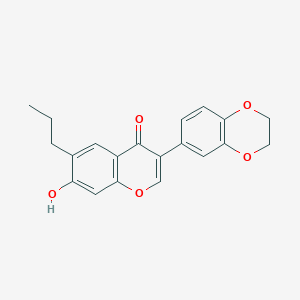
6-Benzo(1,3)dioxol-5-YL-2-mercapto-1,6-2H-pyrimidine-5-carboxylic acid ET ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Benzo(1,3)dioxol-5-YL-2-mercapto-1,6-2H-pyrimidine-5-carboxylic acid ET ester is a complex organic compound with the molecular formula C14H14N2O4S. It is known for its unique structure, which includes a benzo[1,3]dioxole moiety and a pyrimidine ring. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzo(1,3)dioxol-5-YL-2-mercapto-1,6-2H-pyrimidine-5-carboxylic acid ET ester typically involves multiple steps. One common method includes the following steps:
Formation of the Benzo[1,3]dioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Synthesis of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate aldehydes with thiourea.
Coupling of the Benzo[1,3]dioxole and Pyrimidine Moieties: This step involves the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to form the final ester compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented due to its specialized nature. large-scale synthesis would likely involve optimization of the above synthetic routes to improve yield and purity, as well as the use of automated synthesis equipment.
Análisis De Reacciones Químicas
Types of Reactions
6-Benzo(1,3)dioxol-5-YL-2-mercapto-1,6-2H-pyrimidine-5-carboxylic acid ET ester can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzo[1,3]dioxole moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or iodine (I2) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Formation of alcohols.
Substitution: Formation of brominated or nitrated derivatives.
Aplicaciones Científicas De Investigación
6-Benzo(1,3)dioxol-5-YL-2-mercapto-1,6-2H-pyrimidine-5-carboxylic acid ET ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-Benzo(1,3)dioxol-5-YL-2-mercapto-1,6-2H-pyrimidine-5-carboxylic acid ET ester is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its reactive functional groups. The benzo[1,3]dioxole moiety may facilitate binding to aromatic residues in proteins, while the mercapto group can form covalent bonds with thiol groups in enzymes, potentially inhibiting their activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Benzo(1,3)dioxol-5-ylmethylene-malonate
- 6-(2-Hydroxyphenyl)-2-mercapto-4-methyl-1,6-dihydropyrimidine-5-carboxylic acid ethyl ester
- 4-Benzo(1,3)dioxol-5-yl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile
Uniqueness
6-Benzo(1,3)dioxol-5-YL-2-mercapto-1,6-2H-pyrimidine-5-carboxylic acid ET ester is unique due to its combination of a benzo[1,3]dioxole moiety and a pyrimidine ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and potential biological activities make it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C14H14N2O4S |
|---|---|
Peso molecular |
306.34 g/mol |
Nombre IUPAC |
ethyl 4-(1,3-benzodioxol-5-yl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C14H14N2O4S/c1-2-18-13(17)9-6-15-14(21)16-12(9)8-3-4-10-11(5-8)20-7-19-10/h3-6,12H,2,7H2,1H3,(H2,15,16,21) |
Clave InChI |
BCWUHQKHKURBFS-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CNC(=S)NC1C2=CC3=C(C=C2)OCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N'-[(E)-(2-ethoxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11992284.png)

![3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]alaninate](/img/structure/B11992299.png)

![9-Bromo-5-(3,4-dichlorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11992308.png)




![diethyl 5-{[(E)-(2-hydroxyphenyl)methylidene]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11992348.png)
![6-Amino-1-(3-chlorophenyl)-4-(3,4-dichlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11992356.png)
![4-[9-Bromo-5-methyl-5-(4-pyridinyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl]phenyl methyl ether](/img/structure/B11992365.png)
